Cas no 873435-29-1 (Cholesteryl-TEG Phosphoramidite)

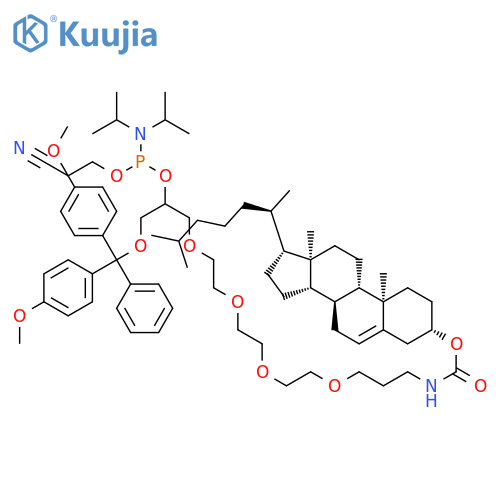

873435-29-1 structure

商品名:Cholesteryl-TEG Phosphoramidite

Cholesteryl-TEG Phosphoramidite 化学的及び物理的性質

名前と識別子

-

- CHOLESTERYL-TEG CEP

- Cholesteryl-TEG Phosphoramidite

- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl (4-(((2-cyanoethoxy)(diisopropylamino)phosphaneyl)oxy)-1,1-bis(4-methoxyphenyl)-1-phenyl-2,6,9,12,15-pentaoxaoctadecan-18-yl)carbamate

- 873435-29-1

- Cholest-5-en-3-ol (3I(2))-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate]

- (3ss)-17-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoatecholest-5-en-3-ol; Dimethoxytrityloxy-3-O-(N-cholesteryl-3-aminopropyl)triethyleneglycol-glyceryl-2-O-(2-cyanoethyl)(N,N,-diisopropyl)phosphoramidite;

- DTXSID801099383

- Cholesteryl TEG Phosphoramidite

- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate

-

- インチ: InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1

- InChIKey: FNJSTUYYFCEZCA-PORNTWEGSA-N

- ほほえんだ: C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(c5ccccc5)(c6ccc(cc6)OC)c7ccc(cc7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C

計算された属性

- せいみつぶんしりょう: 1195.76000

- どういたいしつりょう: 1195.75649820g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 13

- 重原子数: 85

- 回転可能化学結合数: 38

- 複雑さ: 1950

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 14.6

- トポロジー分子極性表面積: 148Ų

じっけんとくせい

- ふってん: 1019.4±65.0 °C at 760 mmHg

- フラッシュポイント: 570.3±34.3 °C

- PSA: 162.02000

- LogP: 15.65710

Cholesteryl-TEG Phosphoramidite セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Cholesteryl-TEG Phosphoramidite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C432540-500mg |

Cholesteryl-TEG Phosphoramidite |

873435-29-1 | 500mg |

$1918.00 | 2023-05-18 | ||

| TRC | C432540-1g |

Cholesteryl-TEG Phosphoramidite |

873435-29-1 | 1g |

$ 9200.00 | 2023-09-08 | ||

| TRC | C432540-50mg |

Cholesteryl-TEG Phosphoramidite |

873435-29-1 | 50mg |

$253.00 | 2023-05-18 |

Cholesteryl-TEG Phosphoramidite 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

873435-29-1 (Cholesteryl-TEG Phosphoramidite) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量